An In-depth Technical Guide to 4-(Dimethylamino)pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 4-(Dimethylamino)pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
Introduction and Strategic Importance
4-(Dimethylamino)pyrimidine-5-carbonitrile belongs to a class of nitrogen-containing heterocycles that are foundational to modern pharmacology. The pyrimidine ring is a core component of nucleobases in DNA and RNA, and its derivatives are widely utilized in therapeutics, from classic antitumor agents like fluorouracil to modern signal transduction inhibitors such as Imatinib.[3] The strategic importance of the 4-(dimethylamino)pyrimidine-5-carbonitrile scaffold lies in its unique combination of functional groups:
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The Pyrimidine Core: A privileged scaffold that acts as a hydrogen bond acceptor, frequently interacting with the hinge region of kinase enzymes, mimicking the purine bases of ATP.[2]
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The 5-Carbonitrile Group: A versatile chemical handle and a potent electron-withdrawing group that modulates the electronic properties of the pyrimidine ring. It can serve as a precursor for other functional groups or participate in further cyclization reactions.
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The 4-Dimethylamino Group: A strong electron-donating group that influences the molecule's reactivity, basicity, and pharmacokinetic properties. The hindered rotation around the exocyclic C-N bond can also play a role in conformational locking when binding to a biological target.[4]
This combination makes the molecule a valuable synthon for creating libraries of compounds aimed at various biological targets, most notably protein kinases involved in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[5][6]
Physicochemical and Structural Properties
The fundamental properties of 4-(Dimethylamino)pyrimidine-5-carbonitrile are summarized below. The data is a combination of information from chemical suppliers and computational predictions.[7]
| Property | Value | Source |
| CAS Number | 14246-91-4 | [7] |
| Molecular Formula | C₇H₈N₄ | [7] |
| Molecular Weight | 148.17 g/mol | [1][7] |
| SMILES | CN(C)C1=NC=NC=C1C#N | [7] |
| Topological Polar Surface Area (TPSA) | 52.81 Ų | [7] |
| Predicted LogP | 0.41428 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical approach involves the reaction of N,N-dimethylguanidine (or its salt) with (ethoxymethylene)malononitrile . This pathway is a variation of the classical Pinner synthesis for pyrimidines.[9]
Caption: Proposed workflow for the synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile.
Step-by-Step Proposed Protocol
This protocol is a representative methodology based on similar syntheses.[8] Users must adapt and optimize these conditions based on laboratory-scale trials.
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Reaction Setup: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add N,N-dimethylguanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 20-30 minutes.
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Addition of Reagent: Add (ethoxymethylene)malononitrile (1.0 equivalent) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
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Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Reaction Mechanism
The formation of the pyrimidine ring proceeds through a well-understood condensation mechanism.
Caption: Key steps in the proposed reaction mechanism for pyrimidine ring formation.
The choice of a base like sodium ethoxide is crucial; it serves to deprotonate the amidine salt, generating the free amidine which is the active nucleophile required for the initial Michael addition. The use of an alcoholic solvent is common as it effectively solubilizes the reactants and the base.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, this section provides predicted data based on known spectroscopic principles and data from analogous compounds.[10][11] Chemical suppliers confirm the structure of their products via NMR, and a Certificate of Analysis should be requested for definitive data.[1]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.7 | Singlet | 1H | H-2 (Pyrimidine Ring) | Pyrimidine protons are deshielded and appear at a high chemical shift. |
| ~ 8.4 | Singlet | 1H | H-6 (Pyrimidine Ring) | Similar to H-2, this proton is in an electron-deficient aromatic system. |
| ~ 3.2 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent, giving a single, integrated signal. |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would provide insight into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C-4 | Carbon attached to the dimethylamino group, significantly influenced by the nitrogen. |
| ~ 160 | C-2 | Pyrimidine ring carbons adjacent to two nitrogen atoms appear at high chemical shifts. |
| ~ 158 | C-6 | Pyrimidine ring carbon. |
| ~ 117 | -C≡N | The nitrile carbon typically appears in this region. |
| ~ 90 | C-5 | Carbon attached to the electron-withdrawing nitrile group. |
| ~ 38 | -N(CH₃)₂ | Aliphatic carbons of the dimethylamino group. |
Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum would confirm the presence of the primary functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |
| ~ 2950-2850 | C-H Stretch | Aliphatic (-N(CH₃)₂) |
| ~ 2225 | C≡N Stretch | Nitrile |
| ~ 1600-1550 | C=N, C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~ 1350 | C-N Stretch | Aryl-Amine |
Mass Spectrometry
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns for pyrimidine derivatives.
| m/z Value | Proposed Fragment | Rationale |
| 148 | [C₇H₈N₄]⁺ | Molecular Ion (M⁺) |
| 133 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group. |
| 121 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitrile-containing heterocycles. |
Applications in Drug Discovery and Medicinal Chemistry
4-(Dimethylamino)pyrimidine-5-carbonitrile is a valuable building block for synthesizing more complex molecules, particularly in the pursuit of novel therapeutics. Its utility stems from its role as a scaffold that can be readily modified.
Kinase Inhibitor Synthesis
The pyrimidine-5-carbonitrile framework is a key component in a multitude of patented and experimental kinase inhibitors. These compounds are often designed to compete with ATP for binding in the kinase catalytic site. The 4-amino group is a critical anchor point for building out substituents that confer potency and selectivity.
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EGFR and COX-2 Inhibitors: Research has demonstrated that pyrimidine-5-carbonitrile derivatives can be designed to possess dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two important targets in oncology.[5] The synthesis of these inhibitors often involves using a 4-chloropyrimidine-5-carbonitrile intermediate, which is then reacted with various amines to generate a library of compounds for screening. The dimethylamino group in the target molecule of this guide represents one such variation at this key position.
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PI3K Inhibitors: The 2,4-disubstituted pyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for developing potent and orally bioavailable inhibitors of Phosphoinositide 3-kinase (PI3K), another critical signaling protein in cancer pathways.[6]
Caption: Role of 4-(Dimethylamino)pyrimidine-5-carbonitrile as a versatile intermediate.
Safety, Handling, and Hazard Analysis
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) was not found in publicly available databases during the preparation of this guide. Information from chemical suppliers indicates the material is hazardous.[7] The following analysis is based on data for structurally similar compounds, such as 4-(dimethylamino)pyridine and other aminopyrimidine derivatives, and should be considered a preliminary hazard assessment. Users must obtain and review the SDS from their supplier before handling this compound.
Inferred Hazard Profile
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Toxicity: Structurally related compounds like 4-(dimethylamino)pyridine are classified as highly toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[12] It is prudent to assume 4-(Dimethylamino)pyrimidine-5-carbonitrile possesses a similar high level of acute toxicity.
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Irritation: It is likely to be a skin and serious eye irritant.[12]
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Organ Toxicity: Target organs may include the central nervous system.[13]
Recommended Handling and Personal Protective Equipment (PPE)
Given the inferred high toxicity, this compound should only be handled by trained personnel in a controlled laboratory setting.
-
Engineering Controls: Use only in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.
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Respiratory Protection: If there is a risk of dust generation and the fume hood is not sufficient, a NIOSH-approved particulate respirator should be used.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[14]
Conclusion
4-(Dimethylamino)pyrimidine-5-carbonitrile is a strategically important building block for medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology. Its synthesis can be achieved through established pyrimidine-forming reactions, and its unique electronic and structural features make it an attractive starting point for library synthesis. While publicly available experimental data is scarce, this guide provides a robust framework for understanding its properties, synthesis, and applications based on sound chemical principles and data from analogous structures. Due to its inferred high toxicity, extreme caution and strict adherence to safety protocols are mandatory when handling this compound.
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